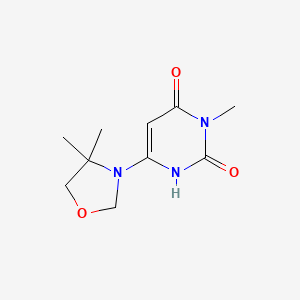
4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine
Vue d'ensemble
Description
“4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine” is a chemical compound. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved refluxing the compound in phosphorus oxychloride at 105°C for 3–4 hours .Molecular Structure Analysis
The molecular structure of “this compound” was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions of “this compound” involve the synthesis of novel triazole-pyrimidine-based compounds .Applications De Recherche Scientifique
Synthesis and Antitumor Activity
Pyrimidine derivatives have been synthesized and evaluated for their potential antitumor properties. For instance, Grigoryan et al. (2012) studied the synthesis of pyrimidylhydrazones and substituted pyrimidyl-aryl- and -cyclohexylthiosemicarbazides, exploring their influence on DNA methylation and in vitro antitumor properties Grigoryan et al., 2012.
Structural and Spectroscopic Analysis
Research on pyrimidine derivatives includes detailed structural and spectroscopic analysis to understand their physical and chemical properties. For example, Rajam et al. (2017) conducted a study on cation tautomerism, twinning, and disorder in different forms of 4-amino-5-chloro-2,6-dimethylpyrimidinium 5-chloro-2-hydroxybenzoate, providing insights into molecular recognition processes that are crucial for pharmaceutical applications Rajam et al., 2017.
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrimidine derivatives have also been a focus of research due to their potential applications in optoelectronic devices. Hussain et al. (2020) conducted a study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, comparing DFT/TDDFT calculations with experimental data Hussain et al., 2020.
Crystal Structure and Interaction with DNA
The interaction of pyrimidine derivatives with DNA is another area of interest, providing insights into potential therapeutic applications. Zhang et al. (2013) characterized the crystal structure of 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride and its interaction with DNA, suggesting a groove mode of binding Zhang et al., 2013.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
Based on the structure of the compound, it can be inferred that it might undergo various chemical reactions such as nucleophilic substitution or free radical reactions . The chlorine atom in the compound could potentially be replaced by other groups in a reaction, leading to different derivatives with varied properties .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to different physiological effects .
Action Environment
Environmental factors such as pH, temperature, and presence of other compounds can influence the action, efficacy, and stability of 4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine . .
Safety and Hazards
Orientations Futures
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests that “4-Chloro-2-methyl-6-(4-methylbenzyl)pyrimidine” and its derivatives could have potential applications in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propriétés
IUPAC Name |
4-chloro-2-methyl-6-[(4-methylphenyl)methyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-9-3-5-11(6-4-9)7-12-8-13(14)16-10(2)15-12/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPHZHHXEPBRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)
![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)



![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)


![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)


